2-Azetidin-1-YL-5-bromo-3-nitro-pyridine
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Overview
Description
2-Azetidin-1-yl-5-bromo-3-nitro-pyridine is an organic compound with the molecular formula C8H8BrN3O2 It is a derivative of pyridine, substituted with an azetidine ring, a bromine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidin-1-yl-5-bromo-3-nitro-pyridine typically involves the following steps:
Bromination: The bromine atom is introduced via bromination, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Azetidine Introduction: The azetidine ring is incorporated through nucleophilic substitution reactions, where an azetidine derivative reacts with the brominated nitropyridine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Azetidin-1-yl-5-bromo-3-nitro-pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 2-Azetidin-1-yl-5-bromo-3-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azetidin-1-yl-5-bromo-3-nitro-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azetidin-1-yl-5-bromo-3-nitro-pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The azetidine ring and bromine atom may also contribute to the compound’s reactivity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Azetidin-1-yl-5-bromo-pyrimidine
- 2-Azetidin-1-yl-5-nitropyridine
- 2-Azetidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Azetidin-1-yl-5-bromo-3-nitro-pyridine is unique due to the presence of both a bromine atom and a nitro group on the pyridine ring, along with the azetidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-Azetidin-1-YL-5-bromo-3-nitro-pyridine is a heterocyclic compound characterized by the presence of an azetidine ring and a pyridine moiety, along with bromine and nitro substituents. Its molecular formula is C₇H₈BrN₃O₂, and the unique arrangement of its functional groups contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
The compound's reactivity is largely attributed to its functional groups:
- Nitro Group : Can undergo reduction to form an amine, which may enhance its biological activity.
- Bromine Atom : Participates in nucleophilic substitution reactions, potentially increasing its interaction with biological targets.
- Azetidine Nitrogen : Acts as a nucleophile in various reactions, such as alkylation or acylation, which can modify its pharmacological properties.
Biological Activity Overview
This compound has shown promise in various biological assays, particularly for antimicrobial and anticancer activities.
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group, leading to the formation of toxic intermediates that bind covalently to DNA, causing cell death. Preliminary studies suggest that this compound may exhibit similar mechanisms of action against various pathogens .
Pathogen | IC50 (μg/mL) | Mechanism of Action |
---|---|---|
E. coli | 25.0 | DNA binding and damage |
S. aureus | 18.5 | Reactive oxygen species generation |
B. subtilis | 22.0 | Disruption of cellular processes |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For example, derivatives of azetidine have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro assays indicated that modifications to the azetidine or pyridine components can significantly influence biological activity .
Cell Line | IC50 (μM) | Effect Observed |
---|---|---|
MCF-7 | 0.42 | Anti-proliferative effect |
HeLa | 0.51 | Induction of apoptosis |
A549 | 1.18 | Cell cycle arrest at G1 phase |
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial activity of nitro derivatives reported that compounds similar to this compound showed significant inhibition against E. coli and S. aureus, supporting its potential use as an antimicrobial agent .
- Cancer Cell Studies : In a comparative analysis of azetidine derivatives, this compound exhibited strong cytotoxicity against MCF-7 breast cancer cells, with a notable selectivity index indicating lower toxicity to normal cells compared to standard chemotherapeutics like doxorubicin .
The mechanism by which this compound exerts its biological effects likely involves:
- Binding Affinity : Interaction with specific receptors or enzymes relevant in disease pathways.
- Cellular Uptake : The azetidine ring may facilitate cellular penetration, enhancing bioavailability.
Further research is needed to elucidate these mechanisms fully and optimize the compound's structure for improved efficacy.
Properties
CAS No. |
947534-29-4 |
---|---|
Molecular Formula |
C8H8BrN3O2 |
Molecular Weight |
258.07 g/mol |
IUPAC Name |
2-(azetidin-1-yl)-5-bromo-3-nitropyridine |
InChI |
InChI=1S/C8H8BrN3O2/c9-6-4-7(12(13)14)8(10-5-6)11-2-1-3-11/h4-5H,1-3H2 |
InChI Key |
JSWZPSKOZMRRLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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